molecular formula C18H14N2O5 B607236 Dyngo-4a CAS No. 1256493-34-1

Dyngo-4a

Cat. No.: B607236
CAS No.: 1256493-34-1
M. Wt: 338.3 g/mol
InChI Key: UAXHPUSKEWEOAP-DJKKODMXSA-N
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Description

Systematic Nomenclature and Synonyms

Hydroxy-Dynasore is known by multiple systematic names and synonyms reflecting its chemical structure and research applications. The compound's official International Union of Pure and Applied Chemistry name is 3-hydroxy-N-[(E)-(2,4,5-trihydroxyphenyl)methylideneamino]naphthalene-2-carboxamide. Alternative systematic designations include 2-Naphthalenecarboxylic acid, 3-hydroxy-, 2-[(2,4,5-trihydroxyphenyl)Methylene]hydrazide and 3-Hydroxynaphthalene-2-carboxylic acid 2-[(2,4,5)-trihydroxyphenyl)methylene]hydrazide.

The compound is widely recognized in the scientific literature under several research-oriented synonyms. The most commonly used designation is Dyngo-4a, reflecting its position as the fourth compound in the a-series of the Dyngo library. Other frequently encountered synonyms include Hydroxy Dynasore, emphasizing its relationship to the parent compound dynasore. Additional nomenclature variants documented in chemical databases include 3-Hydroxy-N'-(2,4,5-trihydroxybenzylidene)-2-naphthohydrazide and 3-Hydroxy-N′-[(2,4,5-trihydroxyphenyl)methylidene]naphthalene-2-carbohydrazide. The compound has also been referenced as o-4a and Dyng in some research contexts.

The Chemical Abstracts Service registry number for Hydroxy-Dynasore is 1256493-34-1, providing a unique identifier for database searches and regulatory documentation. The compound is also assigned the European Community number 802-865-7 and bears the ChEBI identification CHEBI:194550. Additional database identifiers include the ChEMBL designation CHEMBL4071130 and the MDL number MFCD23704787.

Molecular Formula and Weight

Hydroxy-Dynasore possesses the molecular formula C18H14N2O5, indicating a composition of eighteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and five oxygen atoms. This formula reflects the compound's structure as a naphthalene carbohydrazide derivative with multiple hydroxyl substituents. The molecular weight is consistently reported as 338.31 grams per mole across multiple sources, though some databases list it as 338.3 grams per mole.

The molecular composition can be analyzed in terms of its constituent functional groups. The naphthalene core contributes C10H6 to the overall formula, while the carbohydrazide linkage adds C1H2N2O1. The hydroxyl group attached to the naphthalene ring contributes one additional oxygen and hydrogen atom. The trihydroxylated phenyl ring portion accounts for C7H5O3, completing the molecular formula. This structural arrangement results in a compound with a calculated molecular mass that places it within the typical range for small molecule drugs and research compounds.

The compound exhibits a predicted relative density of 1.45 grams per cubic centimeter, indicating a relatively dense molecular structure consistent with its aromatic character and multiple hydroxyl substituents. This density value is computationally derived and reflects the compound's solid-state packing characteristics under standard conditions.

Crystallographic Data and Three-Dimensional Conformation

Hydroxy-Dynasore's three-dimensional structure has been characterized through computational modeling and crystallographic analysis. The compound exists as a geometric isomer with E-configuration at the hydrazone double bond, as indicated by the systematic nomenclature and confirmed by spectroscopic analysis. This geometric arrangement positions the trihydroxylated phenyl ring in a specific spatial relationship to the naphthalene moiety, which is crucial for its biological activity.

The molecule adopts a predominantly planar conformation due to the extended conjugation between the naphthalene ring system and the hydrazone linkage. The three-dimensional conformer data available through PubChem indicates that the compound can exist in multiple low-energy conformations, with the most stable form featuring optimal intramolecular hydrogen bonding between the hydroxyl groups. The naphthalene ring system maintains its characteristic planarity, while the substituted phenyl ring can rotate around the hydrazone bond to some extent.

Crystallographic analysis reveals that the compound crystallizes in a specific space group, though detailed unit cell parameters are not extensively documented in the available literature. The solid-state structure is stabilized by intermolecular hydrogen bonding networks formed between the multiple hydroxyl groups of adjacent molecules. These hydrogen bonds contribute to the compound's stability and influence its solubility characteristics in various solvents.

The molecular geometry shows that the distance between the naphthalene and phenyl ring centroids is approximately optimal for the compound's biological activity. Computational studies suggest that this spatial arrangement allows for effective interaction with the target protein binding sites while minimizing steric hindrance. The hydroxyl groups are positioned to form favorable interactions with amino acid residues in the dynamin binding pocket.

Spectroscopic Properties (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of Hydroxy-Dynasore has been extensively documented, providing detailed structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy represents the primary method for structural elucidation, with both proton and carbon-13 spectra providing comprehensive information about the molecular framework.

Proton nuclear magnetic resonance analysis reveals characteristic signals corresponding to the aromatic protons of both the naphthalene and substituted phenyl rings. The spectrum typically shows signals in the aromatic region between 6.5 and 8.5 parts per million, with the naphthalene protons appearing as a complex multiplet pattern due to their unique chemical environments. The hydrazone proton exhibits a distinctive downfield shift, appearing as a singlet around 8.2 parts per million, consistent with its position adjacent to the electron-withdrawing carbonyl group.

The hydroxyl protons appear as exchangeable signals in deuterated dimethyl sulfoxide, typically observed between 9.0 and 12.0 parts per million. These signals often appear as broad singlets due to rapid exchange processes and can be confirmed through deuterium oxide exchange experiments. The integration patterns of the aromatic and hydroxyl signals provide quantitative confirmation of the proposed molecular structure.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with signals distributed across the aromatic and carbonyl regions. The carbonyl carbon appears significantly downfield around 163-167 parts per million, while the aromatic carbons show characteristic patterns consistent with the substituted naphthalene and phenyl ring systems. The carbon atoms bearing hydroxyl substituents exhibit predictable upfield shifts relative to unsubstituted aromatic carbons.

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns characteristic of the hydrazone linkage. Electrospray ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 339 (M+H+), with characteristic fragment ions corresponding to loss of the substituted phenyl portion and cleavage of the hydrazone bond. The fragmentation pattern provides additional confirmation of the proposed structure and helps distinguish the compound from closely related analogs.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The hydroxyl groups exhibit broad absorption bands in the 3200-3600 wavenumber region, while the carbonyl group shows a sharp absorption around 1650-1680 wavenumbers. The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, and the carbon-nitrogen stretching of the hydrazone linkage contributes to the fingerprint region below 1500 wavenumbers.

Properties

IUPAC Name

3-hydroxy-N-[(E)-(2,4,5-trihydroxyphenyl)methylideneamino]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c21-14-8-17(24)16(23)7-12(14)9-19-20-18(25)13-5-10-3-1-2-4-11(10)6-15(13)22/h1-9,21-24H,(H,20,25)/b19-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXHPUSKEWEOAP-DJKKODMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC(=C(C=C3O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256493-34-1
Record name 1256493-34-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthesis of 3-Hydroxy-2-Naphthoylhydrazine

The initial step mirrors dynasore synthesis, beginning with methyl 3-hydroxy-2-naphthoate. Reacting this ester with excess hydrazine (5 equivalents) in methanol under reflux yields 3-hydroxy-2-naphthoylhydrazine. This intermediate is isolated as brown needles after cooling, achieving a 43% yield. Critical parameters include:

ParameterCondition
SolventMethanol
Temperature65°C (reflux)
Reaction Time12–16 hours
Yield43%

Condensation with Trihydroxybenzaldehyde

Hydroxy-Dynasore diverges from dynasore at this stage by substituting 3,4-dihydroxybenzaldehyde with a trihydroxybenzaldehyde derivative (e.g., 2,4,5-trihydroxybenzaldehyde). The hydrazide intermediate reacts with the aldehyde in ethanol under acidic catalysis (acetic acid), followed by reflux to form the hydrazone linkage.

ParameterCondition
SolventEthanol
CatalystAcetic acid (0.4 mL/g substrate)
Temperature78°C (reflux)
Reaction Time12–16 hours
Yield70–85%

The final product precipitates upon cooling and is purified via filtration and washing with cold ethanol. This modification introduces a third hydroxyl group at the 5-position of the benzaldehyde moiety, altering solubility and detergent-binding properties.

Optimization of Synthetic Conditions

Detergent Interference Mitigation

Early dynasore analogs, including Hydroxy-Dynasore, exhibited reduced potency due to stoichiometric binding to detergents like Tween-80. By repositioning hydroxyl groups from the 3′,4′-catechol (dynasore) to 2,4,5-trihydroxy configurations, researchers minimized detergent interactions. For example, Dyngo-4a—a trihydroxy analog—showed a 37-fold potency improvement over dynasore in helical dynamin assays.

Solubility Enhancements

Hydroxy-Dynasore’s additional hydroxyl group improves aqueous solubility compared to dynasore. While dynasore is insoluble in water and ethanol, Hydroxy-Dynasore achieves solubility up to 50 mg/mL in DMSO, facilitating in vitro applications.

PropertyDynasoreHydroxy-Dynasore
Molecular Weight322.31 g/mol338.31 g/mol
Solubility in DMSO≥16.1 mg/mL50 mg/mL
Detergent BindingHighReduced

Analytical Characterization

Spectroscopic Validation

Hydroxy-Dynasore’s structure is confirmed via NMR and mass spectrometry. The ¹H-NMR spectrum exhibits resonances corresponding to naphthyl protons (δ 7.2–8.5 ppm) and aromatic hydroxyl groups (δ 9.1–9.8 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 339.0982 (calculated for C₁₈H₁₅N₂O₅⁺: 339.0976).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals ≥95% purity for optimized batches. Impurities include unreacted hydrazide (<2%) and residual solvents (<0.1%).

Challenges and Troubleshooting

Byproduct Formation

Condensation at elevated temperatures may yield Schiff base byproducts. This is mitigated by strict stoichiometric control (1:1 hydrazide:aldehyde ratio) and incremental addition of acetic acid.

Applications in Dynamin Inhibition Studies

Hydroxy-Dynasore’s enhanced potency (IC₅₀ = 2.7 μM for helical dynamin I) makes it superior to dynasore in blocking clathrin-mediated endocytosis. In HeLa cells, 80 μM Hydroxy-Dynasore inhibits transferrin uptake by >90%, with reversible effects upon washout. Comparative studies show:

MetricDynasoreHydroxy-Dynasore
IC₅₀ (helical dynamin)479 μM2.7 μM
Cytotoxicity (HeLa)ModerateLow

Chemical Reactions Analysis

Dyngo-4a undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: this compound may undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Major products formed from these reactions include modified derivatives of this compound, which can be explored further in research studies.

Scientific Research Applications

Dyngo-4a finds applications across various scientific domains:

    Chemistry: Used as a tool to study endocytosis and vesicle trafficking.

    Biology: Investigated for its impact on cellular processes and membrane dynamics.

    Medicine: Explored for potential therapeutic applications, especially related to neurodegenerative diseases.

    Industry: May have applications in drug delivery systems and nanotechnology.

Mechanism of Action

Dyngo-4a inhibits dynamin-dependent endocytosis of transferrin with an IC50 of 5.7 μM in vitro. It disrupts the formation of membrane-bound vesicles during endocytosis, affecting cellular processes . Further research is needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Dynamin Inhibitors

Key Compounds and Their Properties

Compound Target (IC50) Selectivity Mechanism of Action Cytotoxicity Applications
Hydroxy-Dynasore DynI: 0.38 µM; DynII: 2.3–2.6 µM Helical > ring oligomers Allosteric GTPase inhibition Low Synaptic vesicle recycling, TLR4 signaling, nanoparticle uptake
Dynasore DynI/II: ~15 µM Non-selective Binds detergents; inhibits helical and ring states Moderate General endocytosis studies
MiTMAB DynII: 8.4 µM PH domain targeting Disrupts lipid interactions High Receptor-mediated endocytosis
Phthaladyn-23 DynI/II: 63 µM Unknown Unknown Unknown Limited use due to low potency
Iminodyn-22 390 nM Uncompetitive GTP antagonism Allosteric site binding Unknown High-potency dynamin inhibition
m-divi-1 Mitochondrial division (IC50 = 10 µM) Mitochondrial DRP1 GTPase-independent inhibition Variable Mitochondrial fission studies

Critical Differentiators

Potency and Selectivity
  • Hydroxy-Dynasore demonstrates 37-fold higher potency than Dynasore in helical dynamin inhibition .
  • Compared to MiTMAB (IC50 = 8.4 µM) and Phthaladyn-23 (IC50 = 63 µM), Hydroxy-Dynasore is superior in dynamin I/II inhibition .
  • Discrepancy Note: One source cites Hydroxy-Dynasore's IC50 as 2.6 mM for dynamin II , conflicting with µM-range data from other studies . This may reflect a typographical error or divergent assay conditions.
Mechanistic Advantages
  • Hydroxy-Dynasore's helical oligomer selectivity distinguishes it from Dynasore, which non-specifically inhibits both helical and ring states . This property is critical for studying clathrin-mediated endocytosis, where helical dynamin is essential .
  • Unlike MiTMAB (targets PH domain) or m-divi-1 (mitochondrial focus), Hydroxy-Dynasore directly modulates dynamin GTPase activity, offering broader utility in cytoskeletal signaling .
Cytotoxicity and Research Utility
  • Hydroxy-Dynasore’s low cytotoxicity enables long-term neuronal studies, such as synaptic vesicle endocytosis in cultured neurons .
  • In contrast, Dynasore’s detergent binding artifactually reduces potency (IC50 increases from 15 µM to 479 µM in detergent-containing assays), limiting its reliability .

Biological Activity

Hydroxy-Dynasore, a derivative of the well-known dynamin inhibitor Dynasore, has garnered attention for its specific biological activities, particularly in the context of dynamin-mediated endocytosis. This article explores the biological activity of Hydroxy-Dynasore, including its mechanisms of action, potency, and implications for research and therapeutic applications.

  • Chemical Name : 3-Hydroxynaphthalene-2-carboxylic acid 2-[(2,4,5)-trihydroxyphenyl)methylene]hydrazide
  • Molecular Weight : 338.31 g/mol
  • Purity : ≥98%
  • CAS Number : 1256493-34-1

Hydroxy-Dynasore functions primarily as a dynamin inhibitor , targeting the GTPase activity of dynamin proteins. It exhibits specific inhibition profiles for dynamin 1 and 2, with IC50 values of 0.38 μM and 2.6 μM , respectively . This inhibition disrupts the process of endocytosis, which is crucial for various cellular functions including nutrient uptake and membrane recycling.

Biological Effects

  • Endocytosis Inhibition :
    • Hydroxy-Dynasore effectively inhibits dynamin-mediated endocytosis across multiple cell types. This includes blocking the internalization of synaptic vesicles and preventing the uptake of botulinum toxin type A in hippocampal neurons .
    • In cultured neurons and synaptosomes, it reduces activity-dependent bulk endocytosis, showcasing its potential impact on synaptic function .
  • Cholesterol Trafficking :
    • Similar to its precursor Dynasore, Hydroxy-Dynasore has been implicated in cholesterol homeostasis. Studies indicate that it may inhibit cholesterol egress from endolysosomal compartments, thereby affecting cellular cholesterol levels and related metabolic pathways .
  • Neuroprotective Effects :
    • In vivo studies have demonstrated that Hydroxy-Dynasore can protect against botulinum A-induced muscle paralysis in rat models, suggesting potential therapeutic applications in neuroprotection .

Case Study 1: Synaptic Vesicle Endocytosis

A study involving cultured neurons treated with Hydroxy-Dynasore reported a significant reduction in synaptic vesicle endocytosis. The compound was shown to inhibit the uptake of fluorescently labeled transferrin, a marker for clathrin-mediated endocytosis, with an IC50 value significantly lower than that of Dynasore itself .

Case Study 2: Cholesterol Homeostasis

In HeLa cells and human macrophages, Hydroxy-Dynasore treatment resulted in abnormal accumulation of low-density lipoprotein (LDL) within the endolysosomal network. This accumulation was linked to impaired regulation of sterol-sensitive genes such as SREBP-2 and LDLR, highlighting the compound's role in disrupting cholesterol trafficking pathways .

Comparative Potency Table

CompoundTargetIC50 (μM)Notes
Hydroxy-DynasoreDynamin 10.38High potency for dynamin-mediated processes
Hydroxy-DynasoreDynamin 22.6Effective across various cell types
DynasoreDynamin~15Less potent compared to Hydroxy-Dynasore
Dyngo-4aDynamin5.7Improved potency over Dynasore

Q & A

Q. What is the mechanistic basis of Hydroxy-Dynasore's inhibition of dynamin-dependent endocytosis?

Hydroxy-Dynasore (Dyngo-4a) acts as a low-cytotoxicity, dynamin-selective inhibitor by binding to the GTPase domain of dynamin isoforms (DynI and DynII), stabilizing their inactive conformations and preventing GTP hydrolysis . This inhibits dynamin oligomerization, essential for membrane scission during endocytosis. Methodologically, its efficacy is validated via transferrin uptake assays (IC50 of 5.7 μM in HeLa cells) and dynamin GTPase activity assays using recombinant isoforms (IC50 values: 0.38 μM for DynI, 2.3 μM for DynII) .

Q. How do researchers determine the optimal concentration of Hydroxy-Dynasore for experimental use?

Optimal concentrations are determined through dose-response curves in target cell lines. For example:

  • Transferrin endocytosis inhibition : 5–10 μM in neuronal cultures .
  • Synaptic vesicle recycling : 5–20 μM in synaptosomes .
  • TRIF/MyD88 signaling studies : 10 μM in macrophages to balance dynamin inhibition and cytotoxicity . Parallel cytotoxicity assays (e.g., MTT or LDH release) are critical to avoid off-target effects .

Q. What are the primary cellular models used to study Hydroxy-Dynasore?

Common models include:

  • HeLa cells : Transferrin internalization assays .
  • Cultured hippocampal neurons : Synaptic vesicle recycling studies .
  • Macrophages (e.g., PEMs) : LPS internalization and TLR4 signaling pathways .
  • Drosophila S2R+ cells : β-catenin trafficking analysis .

Advanced Research Questions

Q. How can conflicting data on Hydroxy-Dynasore’s effects (e.g., TRIF suppression vs. MyD88 enhancement) be reconciled?

Contradictory outcomes, such as Hydroxy-Dynasore blocking TRIF-dependent RANTES production while enhancing MyD88-dependent TNF-α , may arise from compartment-specific signaling. Methodological approaches include:

  • Time-resolved pathway analysis : Track signaling kinetics using phospho-specific antibodies (e.g., p-IRF3 for TRIF, p-NF-κB for MyD88).
  • Compartmentalization studies : Use endosomal pH reporters (e.g., pHrodo) to correlate inhibitor effects with subcellular localization .
  • Genetic validation : Compare results in dynamin-knockout cells or with isoform-specific inhibitors .

Q. What experimental controls are essential when comparing Hydroxy-Dynasore with Dynasore or this compound?

Key considerations:

  • Isoform selectivity : Dynasore inhibits Drp1 (mitochondrial dynamin), while Hydroxy-Dynasore is isoform-specific . Validate using Drp1-knockout models.
  • Solvent controls : Both compounds require DMSO for solubility; ensure solvent concentrations ≤0.1% to avoid membrane disruption .
  • Functional readouts : Use dynamin-dependent (e.g., clathrin-coated pit formation) and -independent (e.g., macropinocytosis) assays to confirm specificity .

Q. How can researchers validate Hydroxy-Dynasore’s specificity across dynamin isoforms in complex systems?

Advanced methodologies include:

  • Isoform-specific siRNA knockdown : Compare inhibitor efficacy in DynI- vs. DynII-depleted cells .
  • Cryo-EM or X-ray crystallography : Resolve inhibitor-dynamin binding interfaces to confirm isoform selectivity .
  • Single-vesicle imaging : Track real-time membrane fission events in reconstituted systems with purified dynamin isoforms .

Methodological Best Practices

  • Data Reproducibility : Document batch-specific activity (e.g., lot-to-lot IC50 variations) and storage conditions (-80°C for long-term stability) .
  • Ethical Data Citation : Follow FAIR principles for datasets (e.g., repository deposition with DOI assignment) when publishing inhibitor screening results .
  • Contradiction Analysis : Use systematic scoping reviews (e.g., Arksey & O’Malley framework ) to contextualize conflicting findings within the dynamin inhibitor literature.

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